molecular formula C8H6ClNOS B12871268 2-Chloro-4-(methylthio)benzo[d]oxazole

2-Chloro-4-(methylthio)benzo[d]oxazole

Cat. No.: B12871268
M. Wt: 199.66 g/mol
InChI Key: XDWPKCLGBBJWFC-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a methylthio (-SCH₃) group at position 3. This structure combines electron-withdrawing (chloro) and electron-donating (methylthio) substituents, which influence its electronic properties, reactivity, and biological activity.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-4-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3

InChI Key

XDWPKCLGBBJWFC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with methylthiol to yield the desired compound. The reaction conditions often involve heating and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 2-Chloro-4-(methylthio)benzo[d]oxazole, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(methylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits specific enzymes involved in cell proliferation and induces apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12c): Exhibited higher antifungal activity (IC₅₀: 10.50–74.30 μM) compared to unsubstituted derivatives (IC₅₀: 25.47–53.01 μM), highlighting the importance of methyl groups in enhancing bioactivity .
  • 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b): Showed reduced potency (IC₅₀: 26.31–102.10 μM), suggesting chloro substitution at position 5 may sterically hinder target binding.

Substituent Type and Antifungal Activity

  • 2-(Benzylthio)benzo[d]oxazole (3ba) : Demonstrated superior inhibition against Botrytis cinerea and Fusarium oxysporum compared to the commercial fungicide Captan, emphasizing the role of sulfur-containing groups in antifungal efficacy .
  • 2-Chloro-4-(methylthio)benzo[d]oxazole : The methylthio group may similarly enhance antifungal activity through increased lipophilicity and membrane penetration, though direct comparisons are pending .

Structural Analogues in Materials Science

  • 10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX): Exhibited thermally activated delayed fluorescence (TADF) with a small singlet-triplet energy gap (ΔE_ST < 0.1 eV), critical for organic light-emitting diodes (OLEDs). The rigid benzo[d]oxazole core contributes to this property, suggesting that 2-Chloro-4-(methylthio)benzo[d]oxazole could be modified for similar applications by adjusting substituents .

Thiazole vs. Oxazole Derivatives

  • 2-Chloro-4-(methylthio)benzo[d]thiazole: Replacing the oxazole oxygen with sulfur increases electron delocalization and alters solubility.

Data Tables

Table 1: Antifungal Activity of Benzo[d]oxazole Derivatives

Compound Substituents IC₅₀ (μM) vs. Botrytis cinerea Reference
2-(Benzylthio)benzo[d]oxazole 2-SC₆H₅, 4-H 12.50 (superior to Captan)
5-Methylbenzo[d]oxazole 5-CH₃ 10.50–74.30
2-Chloro-4-(methylthio)benzo[d]oxazole 2-Cl, 4-SCH₃ Pending data

Table 2: Electronic Properties of Benzo[d]oxazole Derivatives

Compound Application Key Property Reference
BOX OLEDs ΔE_ST < 0.1 eV, TADF lifetime <1 μs
2-(Pyridin-4-yl)benzo[d]oxazole Catalysis/Synthesis Electron-deficient aryl group

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